molecular formula C12H13FO3 B1317829 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 919016-93-6

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1317829
CAS No.: 919016-93-6
M. Wt: 224.23 g/mol
InChI Key: YRTZKIQGOZNELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₃FO₃. It is a heterocyclic compound featuring a tetrahydropyran ring substituted with a fluorophenyl group and a carboxylic acid group.

Scientific Research Applications

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage/eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

  • 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
  • 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid
  • 4-(3-Methylphenyl)tetrahydro-2H-pyran-4-carboxylic acid

Comparison: 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

4-(3-fluorophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTZKIQGOZNELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587949
Record name 4-(3-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919016-93-6
Record name 4-(3-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.